Éteres de tioenoles

Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.

Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.

In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.

Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

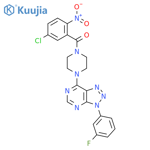

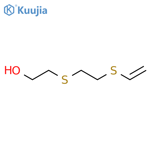

|

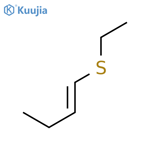

(1E)-prop-1-en-1-yl (1Z)-prop-1-en-1-yl sulfide | 37981-37-6 | C6H10S |

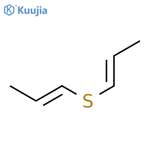

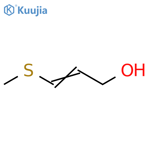

|

1-ethenylsulfanylbutane | 4789-70-2 | C6H12S |

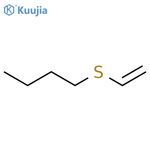

|

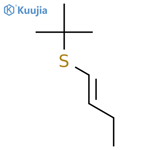

(e) 1-ethylthio-1-butene | 35686-13-6 | C6H12S |

|

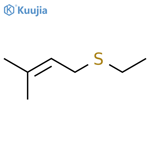

2-Butene, 1-(ethylthio)-3-methyl- | 10276-06-9 | C7H14S |

|

tetraphosphorus disulfide | 12165-70-7 | P4S2 |

|

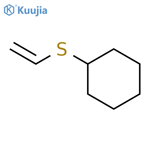

Cyclohexane, (ethenylthio)- | 18888-48-7 | C8H14S |

|

2-(2-ethenylsulfanylethylsulfanyl)ethanol | 114811-37-9 | C6H12OS2 |

|

2-Propen-1-ol, 3-(methylthio)-, (E)- | 98264-38-1 | C4H8OS |

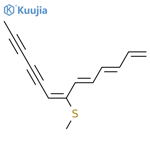

|

7-(Methylthio)-1,3,5,7-tridecatetraene-9,11-diyne; (3E,5E,7Z)-form | 51042-84-3 | C14H14S |

Literatura relevante

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

Proveedores recomendados

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados